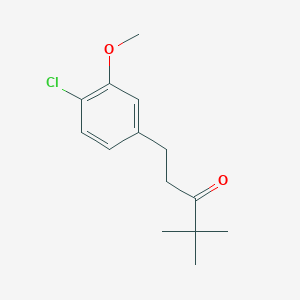
10-S-Methylsulfonyl Thiocolchicoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-S-Methylsulfonyl Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural compound found in the autumn crocus plant. It is a potent muscle relaxant and anti-inflammatory agent that has been used in the treatment of various musculoskeletal disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
10-S-Methylsulfonyl Thiocolchicoside is synthesized from colchicine through a series of chemical reactionsThe reaction conditions typically involve the use of specific reagents and catalysts to facilitate the methylsulfonylation process .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-S-Methylsulfonyl Thiocolchicoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
10-S-Methylsulfonyl Thiocolchicoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.
Medicine: It is used in the treatment of musculoskeletal disorders due to its muscle relaxant and anti-inflammatory properties.
Industry: The compound is used in the formulation of pharmaceutical products for the treatment of pain and inflammation.
Mécanisme D'action
10-S-Methylsulfonyl Thiocolchicoside exerts its effects by selectively binding to gamma-aminobutyric acid A (GABA-A) receptors. This binding activates the GABA inhibitory pathways, leading to muscle relaxation and anti-inflammatory effects. The compound also acts as a competitive antagonist of glycine receptors, contributing to its muscle relaxant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiocolchicoside: A semi-synthetic derivative of colchicine with similar muscle relaxant and anti-inflammatory properties.
Colchicine: A natural compound found in the autumn crocus plant, used primarily for its anti-inflammatory effects.
Uniqueness
10-S-Methylsulfonyl Thiocolchicoside is unique due to the presence of the methylsulfonyl group, which enhances its potency and selectivity for GABA-A receptors compared to other similar compounds.
Propriétés
Numéro CAS |
1359973-80-0 |
|---|---|
Formule moléculaire |
C₂₇H₃₃NO₁₂S |
Poids moléculaire |
595.62 |
Synonymes |
N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylsulfonyl)-9-oxobenzo[a]heptalen-7-yl]acetamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


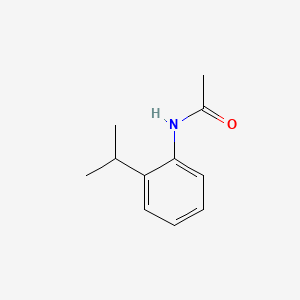
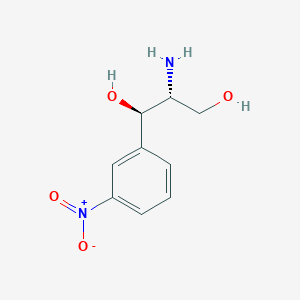
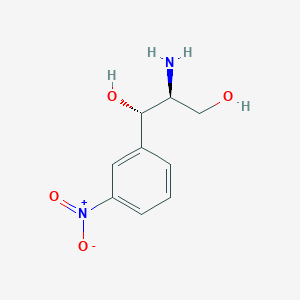
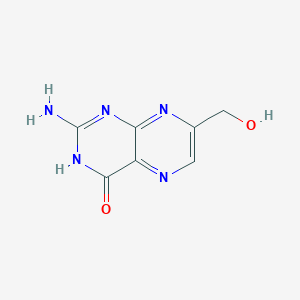
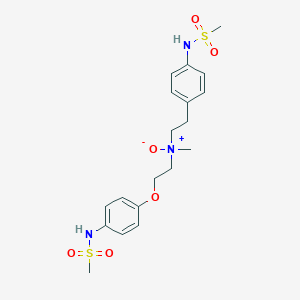
![Ethyl 2-(6-(acetamidomethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144633.png)
